molecular formula C10H8ClFN2O B2595772 (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate CAS No. 338779-27-4

(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate

Cat. No.: B2595772
CAS No.: 338779-27-4
M. Wt: 226.64
InChI Key: PVJRQGDVGVAEIP-MKMNVTDBSA-N
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Description

(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate is a useful research compound. Its molecular formula is C10H8ClFN2O and its molecular weight is 226.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectroscopic Study

  • A study by Thomas et al. (2018) involved the synthesis of two pyrazole derivatives similar to the compound . These derivatives were subjected to various computational techniques, including density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular docking, to understand their reactive properties and pharmaceutical potential (Thomas et al., 2018).

Structural Analysis and Inhibitory Activities

  • Li et al. (2005) discussed the structures of similar compounds, including their dihedral angles and distances between atoms. The study found that these structures were linked through C-H...O interactions, forming sheets of molecules. This kind of structural analysis can be critical in understanding the chemical and physical properties of pyrazol derivatives (Li et al., 2005).

Anti-inflammatory Activity

  • Research by Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2- compounds, similar to the compound , and tested them for anti-inflammatory activity. Among the synthesized compounds, several showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Synthesis and Chemical Reactivity Studies

  • Satheeshkumar et al. (2017) synthesized 7-chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, compounds structurally related to the compound . The study focused on their spectral analysis and quantum chemical studies to understand their molecular geometry and chemical reactivity (Satheeshkumar et al., 2017).

Corrosion Inhibition

  • Dandia et al. (2013) investigated pyrazolopyridine derivatives as potential corrosion inhibitors for mild steel in acidic conditions. These derivatives, including 4-(2-chloro-6-flurpphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine, are similar to the compound and showed promise as corrosion inhibitors (Dandia et al., 2013).

Properties

IUPAC Name

(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O/c11-8-2-1-3-9(12)7(8)6-14-5-4-10(15)13-14/h1-3,6H,4-5H2/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJRQGDVGVAEIP-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](=CC2=C(C=CC=C2Cl)F)N=C1[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/[N+](=C\C2=C(C=CC=C2Cl)F)/N=C1[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.